Ethyl benzothiazolium bromide

Overview

Description

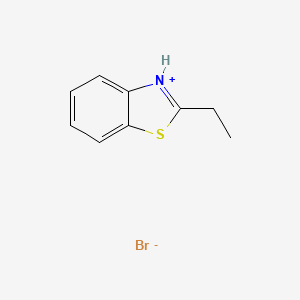

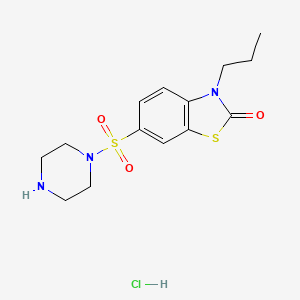

Ethyl benzothiazolium bromide is a useful research compound. Its molecular formula is C9H10BrNS and its molecular weight is 244.15 g/mol. The purity is usually 95%.

BenchChem offers high-quality Ethyl benzothiazolium bromide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl benzothiazolium bromide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Spectroscopic Studies

Ethyl benzothiazolium bromide has been the subject of spectroscopic studies, particularly focusing on its UV-vis and fluorescence spectra. These studies have explored the effects of substitution and solvent on the electronic structure and spectra of benzothiazolium salts. For example, benzothiazolium bromides substituted with saturated cyclamines exhibit strong push-pull character, making them potential materials for nonlinear optical (NLO) applications (Gáplovský et al., 2002).

Photophysical Properties and Sensing Applications

Benzothiazolium bromide derivatives have been investigated for their photophysical properties, particularly in the context of sensing applications. For instance, a study on a benzothiazolium bromide probe for cyanide sensing in aqueous media and live cells demonstrated its potential in environmental and biological applications. The probe showed a fast response, visible colorimetric, and fluorogenic changes towards cyanide ions, indicating its utility in detecting cyanide in various mediums (Hou et al., 2019).

Inhibitory Effects on Cell Growth

A novel derivative of benzothiazole, synthesized from ethyl benzothiazolium bromide, has been studied for its toxicity and viability effects on human neuroblastoma cell lines. This research is significant in the context of tumor cell growth inhibition, providing a new compound for potential therapeutic applications (Nikpour Nezhati et al., 2013).

Plant Growth Activity

Studies have also explored the effects of benzothiazolium bromides on plant growth. A specific study on novel benzothiazolium bromides showed their inhibitory effects on the growth of cucumber and corn seedlings at certain concentrations, indicating their potential use in agricultural research and applications (Hanselová et al., 2021).

Synthesis of Chemical Compounds

Ethyl benzothiazolium bromide has been used in the synthesis of various chemical compounds, highlighting its versatility in chemical research. For example, its use in the synthesis of new phosphate derivatives and benzothiazolium salts shows its utility in creating novel compounds for diverse applications, from material science to pharmacology (Mekhzoum et al., 2019).

properties

IUPAC Name |

2-ethyl-1,3-benzothiazol-3-ium;bromide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NS.BrH/c1-2-9-10-7-5-3-4-6-8(7)11-9;/h3-6H,2H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIKRKIJVFCCZQX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=[NH+]C2=CC=CC=C2S1.[Br-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrNS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl benzothiazolium bromide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![11-Methyl-10-oxa-3,6,8-triazatricyclo[7.3.0.02,6]dodeca-1(9),2,7,11-tetraene-12-carboxylic acid;hydrochloride](/img/structure/B8101885.png)

![7-(4-Methoxyphenyl)-11,13-dimethyl-2,8,14-triazatricyclo[8.4.0.02,6]tetradeca-1(10),3,5,11,13-pentaene;hydrochloride](/img/structure/B8101909.png)

![Ethyl 4-[(4-fluorophenyl)methylamino]butanoate;hydrochloride](/img/structure/B8101912.png)

![1-[5-(3,4-Dimethylphenyl)-4-methyl-1,1-dioxo-1,2-thiazol-3-yl]piperidin-4-amine;hydrochloride](/img/structure/B8101923.png)

![(1S,11R)-2,9-diazabicyclo[9.3.0]tetradecan-10-one;hydrochloride](/img/structure/B8101928.png)

![8-Chloro-1,2,3,4-tetrahydropyrimido[1,2-c]pyrimidin-5-ium;chloride](/img/structure/B8101931.png)

![(1R,2R,9S)-7,11-diazatricyclo[7.3.1.02,7]tridecan-6-one](/img/structure/B8101969.png)

![9-[[Methyl(propyl)amino]methyl]-3-azaspiro[5.5]undecan-9-ol;dihydrochloride](/img/structure/B8101975.png)